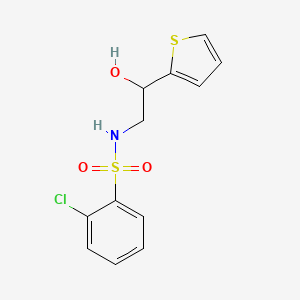
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a novel organic compound primarily studied for its potential applications in medicinal chemistry. The compound consists of a piperidinyl group bonded to a pyridin-2-yloxy group and a methoxyphenyl methanone moiety, showcasing an intriguing structure that makes it a candidate for various biochemical investigations.
準備方法
Synthetic Routes: The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridin-2-yloxy Intermediate: : Starting with 3-bromopyridine, the compound undergoes a nucleophilic substitution reaction to introduce the piperidin-1-yloxy group.
Methoxyphenyl Methanone Formation: : Meanwhile, 2-methoxybenzoic acid can be converted to its acyl chloride and then reacted with piperidine derivatives to form the methanone linkage.
Coupling Reaction: : The final step involves coupling the methoxyphenyl methanone and pyridin-2-yloxy intermediates under specific catalytic conditions to yield the target compound.
Solvents: : Commonly used solvents include dichloromethane, methanol, and acetonitrile.
Catalysts: : Palladium-based catalysts often facilitate the coupling reactions.
Temperature: : Reactions generally occur at moderate temperatures ranging from 50°C to 80°C.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes involves optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are employed to streamline the process, reducing waste and improving efficiency.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the piperidinyl and methoxyphenyl groups.
Reduction: : Reduction reactions can target the carbonyl group of the methanone moiety.
Substitution: : Both nucleophilic and electrophilic substitutions can occur at the bromopyridinyl and methoxyphenyl positions.
Oxidation: : Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halogen exchange reactions often employ sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation Products: : Carboxylic acids, aldehydes, or ketones.
Reduction Products: : Alcohols or amines.
Substitution Products: : Derivatives with altered functional groups.
科学的研究の応用
Chemistry: The compound is explored in synthetic organic chemistry for the development of new reaction methodologies and catalysis techniques. It serves as a building block for more complex molecules and can assist in studying reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to investigate enzyme functions and interactions. Its distinct chemical properties make it suitable for labeling studies and tracking metabolic pathways.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Researchers are investigating its efficacy in treating certain diseases by modifying its structure to enhance bioactivity and reduce toxicity.
Industry: Industrially, the compound can be a precursor for synthesizing advanced materials, such as polymers and nanomaterials, which have applications in electronics and biomedicine.
作用機序
The compound’s effects are mediated through its interaction with specific molecular targets. For instance, it can inhibit or activate certain enzymes, impacting biological pathways. The piperidinyl and pyridin-2-yloxy groups are crucial for binding to active sites, while the methoxyphenyl methanone moiety influences the compound’s overall bioavailability and stability.
類似化合物との比較
Similar Compounds:
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
Highlighting Uniqueness: Compared to its analogs, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone displays unique reactivity and binding characteristics due to the presence of the bromine atom. This halogen’s size and electron-withdrawing properties significantly influence the compound’s chemical and biological behaviors, differentiating it from its chloro, fluoro, and iodo counterparts.
That’s a comprehensive overview of this compound. What’s next on your list?
特性
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-16-7-3-2-5-14(16)18(22)21-11-8-13(9-12-21)24-17-15(19)6-4-10-20-17/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKNGWUUGDYVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide](/img/structure/B2869195.png)
![2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2869199.png)


![3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2869203.png)
![2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal](/img/structure/B2869206.png)


![5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2869211.png)



![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide](/img/structure/B2869217.png)
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide](/img/structure/B2869218.png)
